
Dihydroergotoxine
Descripción general
Descripción
La dihidroergotoxina es un tipo de mesilato de ergoloide, que es un agente psicoterapéutico utilizado para tratar el declive mental relacionado con la edad, la demencia progresiva primaria, la demencia de Alzheimer, la demencia multiinfarto y el inicio senil . También se utiliza en el tratamiento de la insuficiencia cerebrovascular, donde sus efectos pueden deberse en parte al bloqueo del receptor α-adrenérgico . Este compuesto es una mezcla de los derivados dihidro de la ergocristina, ergocornina, α-ergocriptina y β-ergocriptina en la proporción 3:3:2:1 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de dihidroergotoxina implica la hidrogenación de alcaloides del cornezuelo de centeno. El proceso generalmente incluye la reducción de ergocristina, ergocornina, α-ergocriptina y β-ergocriptina bajo gas hidrógeno en presencia de un catalizador como paladio sobre carbono .
Métodos de producción industrial: La producción industrial de dihidroergotoxina implica la hidrogenación a gran escala de los alcaloides del cornezuelo de centeno mencionados anteriormente. El proceso se lleva a cabo en un ambiente controlado para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La dihidroergotoxina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo la influencia de fuertes agentes oxidantes, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto se puede reducir aún más en condiciones específicas para producir productos más hidrogenados.
Sustitución: La dihidroergotoxina puede experimentar reacciones de sustitución, particularmente en los átomos de nitrógeno en su estructura.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio sobre carbono.
Sustitución: Varios agentes alquilantes en condiciones básicas.
Productos principales formados:
Oxidación: Derivados oxidados de la dihidroergotoxina.
Reducción: Formas más hidrogenadas del compuesto.
Sustitución: Derivados alquilados.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Dihydroergotoxine acts primarily as a dopamine receptor agonist , particularly targeting the D(2) dopamine receptor, which plays a significant role in several physiological processes including neurotransmission and vascular regulation . Its pharmacological actions are linked to its ability to modulate dopaminergic activity, making it relevant in treating conditions associated with dopamine dysregulation.
Clinical Applications
-
Cognitive Impairment and Dementia
- This compound has been studied for its effects on cognitive function in elderly patients. A double-blind study involving 41 outpatients aged 55 to 80 years demonstrated that administration of this compound mesylate (6 mg daily) resulted in statistically significant improvements in memory function compared to placebo . This suggests its potential use in managing age-related cognitive decline.
-
Erectile Dysfunction
- Research has shown that this compound may enhance erectile function. A study on Wistar rats indicated that this compound, along with bromocriptine, significantly improved penile erection capabilities compared to saline solutions . This positions this compound as a candidate for further investigation in the treatment of erectile dysfunction.
- Cerebrovascular Disorders
Data Table: Summary of Clinical Studies
Mecanismo De Acción
El mecanismo de acción de la dihidroergotoxina no está del todo claro, pero se sabe que actúa como un antagonista alfa-adrenérgico y un agonista de la dopamina . También tiene actividad en los receptores de serotonina, particularmente los receptores 5-HT2A y 5-HT1B . Estas acciones resultan en la modulación de la liberación de neurotransmisores y la actividad de los receptores, lo que lleva a sus efectos terapéuticos en los trastornos cognitivos y la insuficiencia cerebrovascular .
Comparación Con Compuestos Similares
La dihidroergotoxina es única entre los alcaloides del cornezuelo de centeno debido a su combinación específica de derivados dihidro. Los compuestos similares incluyen:
- Dihidroergocornina
- Dihidroergocristina
- Dihidroergocriptina
- Mesilatos de ergoloide
En comparación con estos compuestos, la dihidroergotoxina tiene una gama más amplia de aplicaciones terapéuticas y un mecanismo de acción único que involucra múltiples sistemas de neurotransmisores .
Actividad Biológica
Dihydroergotoxine, a derivative of ergot alkaloids, is primarily utilized in the treatment of cognitive impairments associated with aging and vascular dementia. This compound exhibits various biological activities, particularly through its interaction with neurotransmitter systems. This article delves into the pharmacological properties, mechanisms of action, clinical studies, and potential therapeutic applications of this compound.
This compound functions mainly as an agonist at the D(2) dopamine receptors in humans, which are G-protein coupled receptors that inhibit adenylyl cyclase activity. This interaction is crucial for modulating dopaminergic signaling pathways, which are implicated in cognitive functions and motor control . The compound's pharmacological profile suggests potential benefits in enhancing memory and cognitive performance, particularly in elderly populations experiencing age-related cognitive decline.
Indications
This compound is indicated for:
- Cognitive impairment : Particularly in conditions like vascular dementia.
- Neurosensorial impairment : As part of symptomatic treatment strategies for elderly patients .
Case Studies
-
Double-Blind Study on Cognitive Impairment :
A controlled study involving high doses of this compound mesylate demonstrated significant improvements in short-term memory function among participants with mild cognitive impairment. The results indicated that higher dosages could enhance cognitive performance effectively . -
Traditional Chinese Medicine Integration :
In a study combining this compound with traditional Chinese herbal medicines for vascular dementia, the treatment group exhibited notable improvements compared to controls. The combination therapy highlighted the potential synergistic effects of this compound when used alongside herbal treatments .
Pharmacokinetics
The bioavailability and pharmacokinetic profile of this compound have been investigated through various studies. A notable cross-over study revealed that the compound has a bioavailability of approximately 50% when administered orally. Its pharmacokinetic parameters include:
- Absorption : Rapid absorption post-administration.
- Half-life : Approximately 3-4 hours.
- Metabolism : Primarily hepatic with biliary excretion .
Adverse Effects and Contraindications
While generally well-tolerated, this compound can cause side effects such as:
- Nausea
- Dizziness
- Hypotension
In specific populations, such as those with cardiovascular diseases or hypersensitivity to ergot derivatives, caution is advised due to potential contraindications .
Comparative Analysis with Other Treatments
A comparative analysis between this compound and Ginkgo biloba extract showed differential effects on cognitive function. While both treatments aim to improve cognitive outcomes, this compound demonstrated more consistent results in enhancing memory performance in clinical settings .
Treatment | Efficacy on Cognitive Function | Notable Side Effects |
---|---|---|
This compound | Significant improvement | Nausea, dizziness |
Ginkgo Biloba | Moderate improvement | Gastrointestinal upset |
Propiedades
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-39-2 | |
Record name | Dihydroergotamine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.